Methyl Palmitate-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

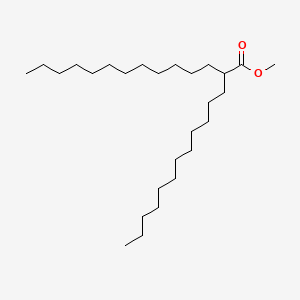

Methyl Palmitate-d3 is a deuterated form of methyl palmitate, a fatty acid ester derived from palmitic acid and methanol. The chemical formula for this compound is C17H31D3O2, where three hydrogen atoms are replaced by deuterium. This compound is commonly used as an internal standard in mass spectrometry due to its stable isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl Palmitate-d3 can be synthesized through the esterification of palmitic acid with deuterated methanol (CD3OD) in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:

C15H31COOH+CD3OD→C15H31COOCD3+H2O

Industrial Production Methods

Industrial production of this compound involves the same esterification process but on a larger scale. The process includes the purification of the product through distillation and crystallization to achieve high purity levels suitable for analytical applications.

Análisis De Reacciones Químicas

Types of Reactions

Methyl Palmitate-d3 undergoes several types of chemical reactions, including:

Hydrodeoxygenation: Converts the ester into hydrocarbons using hydrogen and a catalyst.

Transesterification: Reacts with another alcohol to form a different ester.

Oxidation: Forms carboxylic acids or other oxidized products.

Common Reagents and Conditions

Hydrodeoxygenation: Typically uses nickel or palladium catalysts under high pressure and temperature.

Transesterification: Requires an alcohol (e.g., methanol) and a base catalyst such as sodium methoxide.

Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Hydrodeoxygenation: Produces alkanes such as hexadecane.

Transesterification: Yields different esters depending on the alcohol used.

Oxidation: Results in carboxylic acids like palmitic acid.

Aplicaciones Científicas De Investigación

Methyl Palmitate-d3 is widely used in various scientific research fields:

Chemistry: Serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of fatty acid methyl esters.

Biology: Used in studies involving lipid metabolism and fatty acid profiling.

Mecanismo De Acción

Methyl Palmitate-d3 exerts its effects through several mechanisms:

Anti-inflammatory: Inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.

Anti-fibrotic: Prevents the activation of transforming growth factor-beta (TGF-β), a key regulator of fibrosis.

Vasodilation: Modulates nicotinic receptors and relaxes arterioles, improving blood flow.

Comparación Con Compuestos Similares

Methyl Palmitate-d3 can be compared with other fatty acid methyl esters such as:

Methyl Stearate: Similar structure but derived from stearic acid.

Methyl Oleate: Contains a double bond, making it unsaturated.

Methyl Linoleate: Has two double bonds, making it polyunsaturated.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications, such as improved accuracy and precision in mass spectrometry.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, from analytical chemistry to medical research.

Propiedades

Número CAS |

60443-57-4 |

|---|---|

Fórmula molecular |

C17H34O2 |

Peso molecular |

273.475 |

Nombre IUPAC |

trideuteriomethyl hexadecanoate |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2D3 |

Clave InChI |

FLIACVVOZYBSBS-BMSJAHLVSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC |

Sinónimos |

Hexadecanoic Acid Methyl Ester-d3; Palmitic Acid Methyl Ester-d3; Edenor ME-C 16-80MY-d3; Emery 2216-d3; Metholene 2216-d3; Methyl Hexadecanoate-d3; Methyl n-Hexadecanoate-d3; Methyl Palmitate-d3; NSC 4197-d3; Pastell M 16-d3; Uniphat A60-d3; n-Hexad |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)

![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)